
4-Carboxy-3-fluorophenylboronic acid
Descripción general
Descripción
4-Carboxy-3-fluorophenylboronic acid (CFBA) is a boronic acid derivative characterized by a fluorine atom at the 3-position and a carboxylic acid group at the 4-position of the phenyl ring. This structural configuration confers unique electronic and steric properties, making CFBA a critical component in biomedical and materials science applications. Computational studies using density functional theory (DFT) reveal its low-energy conformers and electronic features, such as a high HOMO-LUMO gap (4.97 eV), which contribute to its reactivity and stability . Its primary application lies in glucose-responsive systems, drug delivery, and biosensing due to its ability to form reversible boronate esters with diols, such as glucose, under physiological conditions .
Métodos De Preparación
La cicloheximida se produce típicamente a través de procesos de fermentación que involucran a Streptomyces griseus. La bacteria se cultiva en un medio adecuado y la cicloheximida se extrae y purifica del caldo de cultivo. La ruta sintética implica la fermentación de Streptomyces griseus, seguida de pasos de extracción y purificación para aislar la cicloheximida .
Análisis De Reacciones Químicas
La cicloheximida experimenta varias reacciones químicas, que incluyen:
Oxidación: La cicloheximida puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la cicloheximida en sus formas reducidas.
Sustitución: La cicloheximida puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Carboxy-3-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of bioactive compounds. It has been notably utilized in the development of AXL kinase inhibitors, which are potential therapeutic agents for treating various cancers. The compound's ability to form stable complexes with biological targets enhances its utility in drug discovery .
Organic Synthesis
The compound is employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This reaction is particularly valuable for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Chemical Biology
In chemical biology, this compound is used to probe biological systems due to its ability to interact with specific biomolecules. Its boronic acid functionality allows it to form reversible covalent bonds with diols, making it a useful tool for studying carbohydrate interactions and enzyme mechanisms .
Case Studies and Examples
Mecanismo De Acción
La cicloheximida ejerce sus efectos interfiriendo con el paso de translocación en la síntesis de proteínas. Se une al sitio E de la subunidad ribosomal 60S e inhibe el movimiento del ARN de transferencia y el ARN mensajero en relación con el ribosoma. Este bloqueo evita la elongación de la cadena polipeptídica, deteniendo efectivamente la síntesis de proteínas en células eucariotas .
Comparación Con Compuestos Similares
Comparison with Similar Boronic Acid Derivatives
4-Amino-3-fluorophenylboronic Acid (AFBA)
- pKa and Glucose Sensitivity : CFBA (pKa ~7.0–7.8) has a lower pKa than AFBA (pKa ~7.8), enabling enhanced glucose binding at physiological pH. This property is critical for glucose sensors and insulin delivery systems operating in blood or interstitial fluid .
- Applications : Both CFBA and AFBA are used in polyethylene glycol (PEG)-functionalized hydrogels for glucose sensing. However, CFBA’s lower pKa improves sensitivity in tear fluid analysis, where glucose concentrations are lower (0.1–0.6 mM) .
4-Carboxyphenylboronic Acid (CPBA)
- Drug Delivery Efficiency : CFBA-modified poly(l-lysine) (PLL) complexes achieve >90% insulin loading efficiency, outperforming CPBA-functionalized materials. The fluorine atom in CFBA enhances hydrophobicity, stabilizing polyplex micelles (PMs) for gene delivery and improving endosomal escape via pH-dependent disassembly .
- Selectivity : CFBA’s fluorine substituent provides steric and electronic advantages in molecularly imprinted polymers (MIPs) for α-fetoprotein (AFP) detection, enabling oriented template immobilization and higher selectivity compared to CPBA .
Non-Fluorinated Boronic Acids (e.g., 3CPBA, 4NPBA)
- Binding Kinetics : CFBA’s fluorinated aromatic ring increases binding affinity for glucose compared to 3-carboxyphenylboronic acid (3CPBA) and 4-nitrophenylboronic acid (4NPBA). This is attributed to reduced steric hindrance and optimized diol-binding geometry .
- Stability in Physiological Conditions: CFBA-based glucose-responsive insulin complexes maintain stability for up to one week in diabetic models, a significant improvement over non-fluorinated analogs .
Key Data Tables
Research Findings and Mechanistic Insights
- Glucose-Responsive Insulin Release : CFBA’s boronic acid forms a dynamic covalent bond with gluconic acid-modified insulin. At high glucose levels, competitive binding disrupts this interaction, releasing insulin with a response time of <10 minutes .
- ATP-Responsive Gene Delivery : CFBA-functionalized PMs decondense plasmid DNA (pDNA) intracellularly upon ATP binding, achieving 80% transfection efficiency in vitro .
- Biosensor Design: CFBA’s dual functionality (carboxyl and boronic acid groups) enables covalent attachment to nanomaterials (e.g., carbon nanotubes) while maintaining glucose-binding capacity, as shown by a limit of detection (LOD) of 15.4 nM for ovalbumin in urine .
Actividad Biológica
4-Carboxy-3-fluorophenylboronic acid (CFBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique properties and potential applications in drug delivery systems, particularly for glucose-responsive insulin delivery. This article provides a comprehensive overview of the biological activity of CFBA, including its mechanisms of action, cellular effects, and applications in various therapeutic contexts.
Overview of this compound
CFBA is characterized by the presence of both a carboxylic acid group and a boronate group, which allows it to participate in various chemical reactions, particularly the Suzuki–Miyaura coupling reaction. This compound is primarily utilized as a reagent in the synthesis of azaindole-based compounds, which have been identified as potent inhibitors of AXL kinase, a target implicated in cancer progression and metastasis.
Biochemical Pathways
CFBA interacts with biological macromolecules through non-covalent interactions and reversible covalent bonding with diols. This property is exploited in the design of glucose-responsive systems, where CFBA forms cyclic esters with glucose. The binding alters the physicochemical properties of materials containing CFBA, such as their charge and hydrophilicity, facilitating controlled drug release .
Pharmacokinetics
The pharmacokinetics of CFBA have been studied in various contexts, particularly in its conjugation with insulin to enhance glucose responsiveness. The incorporation of CFBA into insulin molecules has been shown to increase solubility at physiological pH levels, enabling better control over insulin release in response to blood glucose levels .
Cellular Effects
CFBA has demonstrated significant cellular effects in vitro and in vivo. Notably, it has been used to develop glucose-responsive insulin delivery systems that release insulin in response to elevated glucose levels. This capability is crucial for managing diabetes effectively .
Case Study: Glucose-Responsive Insulin Delivery
In a study exploring CFBA-conjugated insulin analogs, researchers found that increasing the number of CFBA groups on insulin enhanced its glucose-dependent solubility significantly. For instance, an analog with multiple CFBA residues exhibited a 100% increase in solubility between glucose concentrations of 0 and 400 mg/dL, demonstrating the potential for improved glycemic control through tailored drug delivery systems .
Comparative Analysis
The following table summarizes key findings related to the biological activity and applications of CFBA:
Property | Description |
---|---|
Chemical Structure | Contains a carboxylic acid group and a boronate group; facilitates Suzuki–Miyaura coupling |
Mechanism | Forms reversible complexes with diols; alters material properties for drug delivery applications |
Biological Applications | Used in developing glucose-responsive insulin systems; potential AXL kinase inhibition |
Pharmacokinetics | Enhances solubility and responsiveness of insulin at physiological pH |
Cellular Effects | Modulates cellular functions via controlled drug release mechanisms |
Research Findings
Recent studies have highlighted the importance of fluorine substitution in enhancing the properties of phenylboronic acids like CFBA. The presence of fluorine increases acidity and improves binding efficiency to glucose compared to non-fluorinated analogs. This characteristic is pivotal for developing effective glucose-sensing materials and drug delivery systems .
Fluorine's Role
The introduction of fluorine into the phenylboronic structure lowers the pKa value, which facilitates stronger binding to glucose at physiological pH levels (around 7.4). This property is crucial for designing sensors that can operate effectively within the human body without requiring extreme pH conditions .
Q & A
Basic Questions
Q. What are the recommended storage conditions for 4-Carboxy-3-fluorophenylboronic acid to ensure stability?
- Methodological Answer: The compound should be stored in airtight containers at 0–6°C to prevent degradation. Moisture-sensitive handling is critical, as boronic acids are prone to hydrolysis. Refrigeration under inert atmospheres (e.g., nitrogen) is advised for long-term stability .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water for 15 minutes. Refer to SDS Sections 7 and 8 for engineering controls (e.g., local exhaust ventilation) .
Q. What are the key physicochemical properties of this compound relevant to its use in chemical synthesis?
- Methodological Answer: The molecular weight is 183.93 g/mol (CHBFO), with a carboxy group (pKa ~2–3) and boronic acid moiety (pKa ~8–9). The fluorine substituent enhances electrophilicity, improving diol-binding affinity. Solubility in polar aprotic solvents (e.g., DMSO) facilitates conjugation reactions .
Q. How does the presence of fluorine and boronic acid groups influence the reactivity of this compound?
- Methodological Answer: The fluorine atom at the 3-position increases the Lewis acidity of the boronic acid, lowering its pKa and enhancing glucose-binding efficiency. The carboxy group enables covalent conjugation to polymers or nanoparticles via carbodiimide-mediated amidation .
Q. What analytical methods are recommended for characterizing the purity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm and B/F NMR spectroscopy are standard. Elemental analysis (C, H, N) and Fourier-transform infrared spectroscopy (FTIR) validate functional groups. Purity >97% (HPLC) is typical for research-grade material .
Advanced Research Questions
Q. How can this compound be integrated into glucose-responsive insulin delivery systems?
- Methodological Answer: The compound is grafted onto poly(l-lysine) (PLL) via EDC/NHS chemistry, forming a positively charged polymer. Insulin (negatively charged) binds electrostatically, achieving >90% loading efficiency. Glucose binding reduces the pKa of the boronic acid, weakening polymer-insulin interactions and triggering release. In vivo studies show normoglycemia in diabetic mice for 48 hours .
Q. What experimental strategies optimize the binding efficiency of this compound with diol-containing biomolecules?
- Methodological Answer: Adjust reaction pH to 7.4–8.5 to deprotonate the boronic acid, enhancing diol binding. Use polyethylene glycol (PEG) spacers to reduce steric hindrance. Isothermal titration calorimetry (ITC) quantifies binding affinity (K), while surface plasmon resonance (SPR) monitors real-time kinetics .
Q. How does pH variation affect the glucose-binding kinetics of this compound in polymeric nanocomplexes?
- Methodological Answer: Below pH 7.4, protonation of the boronic acid reduces glucose affinity, delaying insulin release. At physiological pH (7.4–7.8), deprotonation increases binding, enabling rapid glucose-responsive release. Use phosphate-buffered saline (PBS) at varying pH to validate this pH-dependency via fluorescence quenching assays .
Q. What role does this compound play in molecular imprinting for protein detection?
- Methodological Answer: The compound immobilizes template proteins (e.g., α-fetoprotein, AFP) on silica nanoparticles via boronate ester formation. After polymerization and template removal, fluorescent dyes are conjugated to thiol-exposed cavities. This creates selective biosensors with a detection limit of 15.4 nM for AFP in human serum .
Q. How can researchers validate the stability of this compound under physiological conditions for in vivo applications?
- Methodological Answer: Incubate the compound in simulated body fluid (SBF) at 37°C for 72 hours. Monitor degradation via liquid chromatography-mass spectrometry (LC-MS). Assess retained glucose responsiveness using a Franz diffusion cell with glucose-spiked PBS. In vivo stability is confirmed by sustained insulin release in diabetic mouse models .
Propiedades
IUPAC Name |
4-borono-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWJVSOQOMYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376807 | |
Record name | 4-Carboxy-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120153-08-4 | |
Record name | 4-Borono-2-fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120153084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carboxy-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Carboxy-3-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Borono-2-fluorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2PH75ZYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.